Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
Overview
Description
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic compound with the molecular formula C6H8N2O2. It is characterized by a bicyclic structure consisting of a pyrrole ring fused with a pyrrolidine ring, forming a unique and stable dione configuration.
Mechanism of Action
Target of Action
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound with potential biological activity . .
Mode of Action
It is synthesized via a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Result of Action
Compounds with similar structures have been shown to exhibit a wide range of biological activities , suggesting that this compound might also have significant molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione can be synthesized through several methods. One common approach involves the [3+2] cycloaddition reaction of 2H-azirines with maleimides under visible light promotion. This method is efficient, environmentally friendly, and proceeds with good functional group tolerance . Another method involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters, which is a highly chemo- and stereoselective reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties .
Scientific Research Applications
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
- Pyrrolopyrazine derivatives
- Hexahydropyrrolo[3,4-b]pyrroles
- Pyrrolo[1,2-a]pyrazines
This detailed overview provides a comprehensive understanding of Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the class of pyrrole derivatives, which are known for their varied biological activities. The synthesis of this compound typically involves cycloaddition reactions and subsequent modifications to introduce functional groups that enhance its biological efficacy. For instance, recent methods have utilized azomethine ylides and maleimides to construct complex pyrrole-fused structures efficiently .
Pharmacological Properties
The biological activity of this compound has been explored across several dimensions:
1. Antimicrobial Activity
Research has demonstrated that derivatives of hexahydropyrrolo compounds exhibit potent antimicrobial properties. For example, certain analogues have shown effectiveness against resistant strains of bacteria such as E. coli, highlighting their potential as novel antibacterial agents .
2. Antifungal Activity
Studies have indicated that hexahydropyrrolo derivatives possess antifungal activity against various Candida species. The minimum inhibitory concentrations (MIC) for these compounds were evaluated, revealing significant inhibition against multidrug-resistant strains like Candida auris and Candida haemulonii .
3. Antiviral Activity
Hexahydropyrrolo derivatives have also been investigated for their antiviral properties. In vitro studies have shown that specific compounds can inhibit HIV-1 replication effectively, with some exhibiting an EC50 value below 10 µM . The structure-activity relationship (SAR) analysis suggests that modifications at certain positions significantly influence antiviral efficacy.
The mechanisms underlying the biological activities of hexahydropyrrolo compounds are multifaceted:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in microbial metabolism or viral replication. For instance, certain compounds have been shown to inhibit the HIV integrase enzyme, which is crucial for viral replication .
- Membrane Disruption : Some studies suggest that these compounds may disrupt fungal cell membranes or inhibit ergosterol synthesis, leading to cell death in fungal pathogens .
Case Studies and Research Findings
A selection of notable studies highlights the biological efficacy of hexahydropyrrolo derivatives:
Properties
IUPAC Name |
2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-7-2-4(3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVCGCJYCUKMIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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